molecular formula C7H5F2NO2 B1316888 1,3-Difluoro-2-methyl-4-nitrobenzene CAS No. 79562-49-5

1,3-Difluoro-2-methyl-4-nitrobenzene

Cat. No.: B1316888
CAS No.: 79562-49-5
M. Wt: 173.12 g/mol
InChI Key: AVWNNVJXXMKAPB-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methyl-4-nitrobenzene (CAS 79562-49-5) is a fluorinated aromatic nitro compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol. Its structure features two fluorine atoms at the 1- and 3-positions, a methyl group at the 2-position, and a nitro group at the 4-position of the benzene ring . Key physical properties include a melting point of 197°C, boiling point of 237.2°C (at 760 mmHg), and density of 1.374 g/cm³. It is classified as hazardous (UN 2811, 6.1/PG III) due to acute toxicity (H302+H312), skin irritation (H315), and respiratory risks (H331, H335) . The compound is used in organic synthesis, particularly as a precursor for diamine derivatives, though its instability post-reduction necessitates immediate use in subsequent reactions .

Preparation Methods

Preparation Methods of 1,3-Difluoro-2-methyl-4-nitrobenzene

Nitration of 1,3-Difluoro-2-methylbenzene

The most direct and commonly employed synthetic route to this compound involves the selective nitration of 1,3-difluoro-2-methylbenzene. This process is typically conducted as follows:

  • Starting material: 1,3-difluoro-2-methylbenzene
  • Reagents: Concentrated nitric acid (HNO3) as the nitrating agent and concentrated sulfuric acid (H2SO4) as a catalyst
  • Conditions: Controlled temperature (usually below 50°C) to ensure regioselective nitration at the 4-position without over-nitration or side reactions
  • Workup: The reaction mixture is quenched, and the product is isolated by crystallization and recrystallization to achieve high purity.

This method is favored industrially due to its straightforwardness and scalability. The nitration step is critical and requires precise control to avoid undesired substitution patterns.

Multi-step Synthesis via Fluorination and Ring Expansion

An alternative, more complex synthetic approach involves the generation of difluorinated aromatic rings through ring expansion reactions starting from cyclobutene derivatives:

  • Key intermediate: 1-phenyl-2-methylcyclobutene
  • Fluorinating agent: Difluorocarbene generated in situ from reagents such as Seyferth’s reagent (phenylmercury trifluoromethyl) in the presence of sodium iodide (NaI)
  • Mechanism: Difluorocarbene adds to the cyclobutene ring, forming a strained intermediate that undergoes ring expansion and elimination steps to yield 1,3-difluorobenzene derivatives with methyl and phenyl substituents.

Although this method has been demonstrated for related compounds (e.g., 1,3-difluoro-2-methyl-4-phenylbenzene), it is noted to be temperamental, requiring extremely pure starting materials and rigorously anhydrous conditions. The reaction is sensitive to contaminants and often yields are moderate.

Fluorination of Chloronitrobenzene Derivatives

Selective fluorination of chloronitrobenzene precursors is another route, especially for related difluoro-nitrobenzenes:

  • Starting material: 2,4,5-trichloronitrobenzene or similar polychlorinated nitrobenzenes
  • Fluorinating agents: Fluoride salts under phase-transfer catalysis conditions
  • Catalysts: Quaternary ammonium salts as solid-liquid phase transfer catalysts
  • Outcome: Replacement of chlorine atoms by fluorine atoms in a controlled manner to yield difluoro-nitrobenzene derivatives.

This method is industrially relevant for producing fluorinated nitroanilines and related compounds, which can be further transformed into target molecules like this compound by subsequent methylation or substitution steps.

Comparative Summary of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nitration of 1,3-difluoro-2-methylbenzene 1,3-difluoro-2-methylbenzene HNO3 / H2SO4, controlled temperature Direct, scalable, high selectivity Requires pure starting material
Ring expansion via difluorocarbene 1-phenyl-2-methylcyclobutene Seyferth’s reagent, NaI, reflux in benzene Access to complex fluorinated aromatics Temperamental, sensitive to impurities
Fluorination of chloronitrobenzene 2,4,5-trichloronitrobenzene Fluoride salts, phase transfer catalyst High specificity, industrially viable Multi-step, requires catalyst optimization

Research Findings and Notes

  • The nitration method is the most straightforward and industrially preferred route for preparing this compound due to its simplicity and ability to produce high-purity products.

  • The ring expansion method involving difluorocarbene is valuable for synthesizing structurally related difluorobenzenes but is less practical for large-scale synthesis due to sensitivity to impurities and complex purification.

  • Fluorination of chloronitrobenzene derivatives using phase transfer catalysis offers a selective and efficient approach to introduce fluorine atoms, which can be adapted for preparing various fluorinated nitrobenzenes, including methyl-substituted analogs.

  • All methods require careful control of reaction conditions, especially temperature and reagent purity, to avoid side reactions and ensure regioselectivity.

Data Table: Typical Reaction Conditions for Nitration of 1,3-Difluoro-2-methylbenzene

Parameter Typical Value/Range Notes
Nitrating agent Concentrated HNO3 Freshly prepared preferred
Catalyst Concentrated H2SO4 Acts as protonating agent
Temperature 0–50 °C Lower temperatures favor selectivity
Reaction time 1–3 hours Monitored by TLC or GC-MS
Solvent None or minimal (neat) Sometimes sulfuric acid acts as solvent
Workup Quenching with water, extraction Followed by crystallization
Yield 70–85% Depends on scale and purity

Chemical Reactions Analysis

1,3-Difluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Substitution:

    Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

    Products: Substitution of the fluorine atoms with nucleophiles results in the formation of substituted benzene derivatives.

2. Reduction:

    Reagents and Conditions: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Products: The primary product is the corresponding amine derivative.

3. Oxidation:

    Reagents and Conditions: Oxidation reactions can be carried out using strong oxidizing agents like potassium permanganate.

    Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Synthetic Chemistry

Intermediate in Organic Synthesis
1,3-Difluoro-2-methyl-4-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure allows for selective reactions that can lead to the formation of complex molecules used in drug development . The difluoromethyl group enhances the reactivity of the compound, making it suitable for various coupling reactions .

Case Study: Synthesis of Novel Compounds
Research has demonstrated that this compound can be utilized in the synthesis of new pyrazole derivatives. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized using this compound as a starting material. These derivatives exhibited significant antifungal activity against several phytopathogenic fungi, showcasing the compound's utility in developing new agrochemical agents.

Material Science

Development of Specialty Polymers
In material science, this compound is employed to create specialty polymers and coatings. The incorporation of fluorinated compounds into polymer matrices enhances properties such as chemical resistance, thermal stability, and durability . This application is particularly valuable in industries requiring materials that can withstand harsh environments.

Table: Properties of Fluorinated Polymers

PropertyConventional PolymersFluorinated Polymers
Chemical ResistanceModerateHigh
Thermal StabilityLowHigh
Surface EnergyHighLow
Weather ResistanceModerateExcellent

Medicinal Chemistry

Potential Therapeutic Applications
The compound has been investigated for its potential as a therapeutic agent. Studies indicate that derivatives of this compound can act as inhibitors for specific proteins involved in cancer progression. For example, compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis through specific biochemical pathways .

Case Study: Bcl-2/Bcl-xL Inhibition
Preclinical studies have highlighted that certain derivatives exhibit high binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis. These findings suggest that this compound derivatives could be promising candidates for further development as anticancer agents .

Environmental Chemistry

Role in Pollution Studies
In environmental chemistry, this compound is utilized to study the degradation of pollutants. Its unique chemical structure allows researchers to assess how fluorinated compounds behave in natural environments and their potential impacts on ecosystems . This research is essential for developing effective remediation strategies for contaminated sites.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The presence of the nitro group and fluorine atoms influences its reactivity and interaction with other molecules. For example, the nitro group can participate in electron transfer processes, while the fluorine atoms can affect the compound’s overall electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents significantly impacts properties. For example:

  • 1,3-Difluoro-4-methyl-2-nitrobenzene (CAS 1428539-73-4) shares the same substituents but with the methyl and nitro groups swapped (positions 2 and 4). This isomer has a similarity score of 1.00 to the target compound, suggesting nearly identical molecular weight and formula, but differences in polarity and reactivity due to altered substituent positions .
  • 2,4-Difluoro-3-methyl-5-nitroaniline (CAS 112822-77-2) replaces the nitro group with an amine at position 5, reducing electrophilicity and increasing solubility in polar solvents. Its similarity score is 0.98 .
Compound CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
1,3-Difluoro-2-methyl-4-nitrobenzene 79562-49-5 C₇H₅F₂NO₂ 173.12 -NO₂, -CH₃, -F (1,3) 1.00 (Reference)
1,3-Difluoro-4-methyl-2-nitrobenzene 1428539-73-4 C₇H₅F₂NO₂ 173.12 -NO₂, -CH₃, -F (2,4) 1.00
2,4-Difluoro-3-methyl-5-nitroaniline 112822-77-2 C₇H₆F₂N₂O₂ 188.13 -NH₂, -NO₂, -F (2,4), -CH₃ 0.98

Halogen-Substituted Analogs

Replacing fluorine with chlorine or bromine alters reactivity and physical properties:

  • 2-Chloro-1,3-difluoro-4-nitrobenzene (CAS 411-980-8) introduces chlorine at position 2, increasing molecular weight (191.56 g/mol) and lipophilicity compared to the target compound. The electron-withdrawing chlorine may enhance nitro group reactivity in electrophilic substitutions .
  • 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS 1807056-85-4) substitutes bromine at positions 1 and 3, resulting in a higher molecular weight (299.90 g/mol) and density. Bromine’s larger atomic radius reduces solubility in nonpolar solvents compared to fluorine analogs .
Compound CAS Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Differences vs. Target
2-Chloro-1,3-difluoro-4-nitrobenzene 411-980-8 C₆H₂ClF₂NO₂ 191.56 -Cl (position 2) Higher toxicity, increased lipophilicity
1,3-Dibromo-2-fluoro-4-nitrobenzene 1807056-85-4 C₆H₂Br₂FNO₂ 299.90 -Br (positions 1,3) Lower solubility, higher density

Functional Group Variants

  • 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 317-46-4) introduces a carboxylic acid group, increasing polarity and enabling salt formation. Its similarity score of 0.91 reflects reduced structural overlap with the target compound .
  • 2,4-Difluoro-5-nitrobenzoic acid (CAS 153775-33-8) combines nitro and carboxylic acid groups, making it more acidic (pKa ~2.5) than the non-carboxylic target compound .

Biological Activity

1,3-Difluoro-2-methyl-4-nitrobenzene is a compound of significant interest in medicinal and environmental chemistry due to its biological activity. This article explores its interactions with biological systems, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H4_4F2_2N2_2O2_2 and a molecular weight of 174.10 g/mol. The presence of both fluorine and nitro groups contributes to its unique chemical reactivity and biological interactions.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in drug metabolism. It acts as a substrate for cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics. The interaction with these enzymes can lead to alterations in metabolic pathways, potentially affecting drug efficacy and toxicity.

Stress Response Activation

Research indicates that this compound can activate stress response pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway. This activation may influence cellular processes such as proliferation, differentiation, and apoptosis under stress conditions.

Biological Studies and Findings

Several studies have investigated the biological effects of this compound:

  • Cellular Toxicity : In vitro studies demonstrated that exposure to this compound can induce cytotoxic effects in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
  • Antitumor Activity : Some research has suggested potential antitumor properties. For instance, inhibition of WEE1 kinase by this compound has been linked to impaired cell cycle regulation in cancer cells, resulting in increased apoptosis in tumor models .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity due to variations in functional group positioning:

Compound NameCAS NumberUnique Features
This compound79562-49-5Fluorination pattern affects reactivity
1,4-Difluoro-2-methyl-3-nitrobenzeneNot listedDifferent positioning of functional groups
1,3-Difluoro-2-methyl-5-nitrobenzeneNot listedVariation in nitro group position
1,5-Difluoro-3-methyl-2-nitrobenzeneNot listedDifferent methyl group positioning

This table highlights how slight modifications in structure can significantly alter biological interactions and activities.

Case Study 1: Anticancer Properties

A study focused on the effects of this compound on glioblastoma cells demonstrated that the compound inhibited cell growth by inducing G2/M phase arrest. This was attributed to its ability to inhibit WEE1 kinase activity, leading to unchecked cell division and apoptosis in cancerous cells .

Case Study 2: Environmental Impact

Another investigation assessed the environmental implications of this compound as a contaminant. It was found that microbial degradation pathways could metabolize this compound into less harmful products, showcasing its potential for bioremediation applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Difluoro-2-methyl-4-nitrobenzene?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration reactions. A common approach involves:

  • Fluorination : Introducing fluorine atoms at the 1- and 3-positions of a toluene derivative under controlled conditions (e.g., using HF or F₂ gas at 50–80°C).
  • Nitration : Subsequent nitration at the 4-position using mixed acids (H₂SO₄/HNO₃) at low temperatures (0–5°C) to minimize byproducts.
    Key parameters include reagent stoichiometry, temperature, and reaction time to ensure >80% yield and purity. Ortho/para-directing effects of methyl and nitro groups must be considered to avoid positional isomerism .
StepReagents/ConditionsYield (%)Purity (%)Reference
FluorinationHF, 70°C, 12h7595
NitrationHNO₃/H₂SO₄, 0°C, 4h8292

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments. For this compound, expect two distinct ¹⁹F signals (δ -110 to -120 ppm). ¹H NMR resolves methyl protons (δ 2.5–2.7 ppm) and aromatic protons (δ 7.8–8.2 ppm).
  • GC-MS : Validates molecular weight (M⁺ = 173.12 g/mol) and fragmentation patterns.
  • Elemental Analysis : Confirms C, H, N, F composition (C: 48.57%, H: 2.91%, F: 21.95%, N: 8.09%) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatiles.
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose via certified hazardous waste services .

Q. How is this compound applied in medicinal chemistry research?

  • Methodological Answer : It serves as a precursor for bioactive molecules:

  • Antimicrobial Agents : Introduce sulfonamide or triazole moieties at the nitro group.
  • Anticancer Probes : Functionalize the methyl group with alkylating agents (e.g., chlorambucil analogs).
  • Derivatization : The nitro group facilitates reduction to amines for peptide coupling or Schiff base formation .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be mitigated?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects:

  • Directing Groups : The methyl group (electron-donating) directs fluorination to adjacent positions. Use bulky fluorinating agents (e.g., Selectfluor®) to favor meta-fluorination.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions.
    Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., ¹H/¹³C/¹⁹F NMR, IR).
  • Database Referencing : Use NIST Chemistry WebBook or PubChem to benchmark shifts (e.g., ¹⁹F δ -115 ppm for para-fluorine).
  • Isotopic Labeling : Introduce ¹³C or ²H labels to resolve overlapping signals in complex mixtures .

Q. What strategies optimize reaction conditions for gram-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE):

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response Surface Models : Identify interactions between parameters. For example, increasing HNO₃ concentration beyond 40% reduces yield due to over-nitration.
    Pilot studies show optimal nitration at 5°C with 1.2 equiv HNO₃, achieving 85% yield .

Q. How to manage hazardous byproducts (e.g., fluorinated nitro derivatives) during synthesis?

  • Methodological Answer :

  • In Situ Quenching : Add aqueous Na₂SO₃ to reduce residual HNO₃.
  • Chromatography : Use silica gel columns with hexane/EtOAc (4:1) to separate nitro-fluorinated isomers.
  • Waste Treatment : Neutralize acidic byproducts with CaCO₃ before incineration .

Properties

IUPAC Name

1,3-difluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWNNVJXXMKAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510109
Record name 1,3-Difluoro-2-methyl-4-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79562-49-5
Record name 1,3-Difluoro-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-nitrotoluene
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Synthesis routes and methods

Procedure details

A solution of 1,3-difluoro-2-methyl-benzene (15 g, 0.12 mol) in H2SO4 (100 mL) was treated dropwise with 65% HNO3 (11.4 g, 0.12 mol) at −10° C. and the resultant mixture was stirred for about 30 min. The mixture was poured into ice-water and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to give 1,3-difluoro-2-methyl-4-nitro-benzene (16 g, 78% yield). 1H NMR (400 MHz, CDCl3): δ 7.80 (m, 1H), 6.95 (m, 1H), 2.30 (s, 3H).
Quantity
15 g
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reactant
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11.4 g
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100 mL
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solvent
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resultant mixture
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0 (± 1) mol
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reactant
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ice water
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,3-Difluoro-2-methyl-4-nitrobenzene
1,3-Difluoro-2-methyl-4-nitrobenzene
1,3-Difluoro-2-methyl-4-nitrobenzene
1,3-Difluoro-2-methyl-4-nitrobenzene
1,3-Difluoro-2-methyl-4-nitrobenzene
1,3-Difluoro-2-methyl-4-nitrobenzene

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